N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-8-methylnonanamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-8-methylnonanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28INO3/c1-13(2)8-6-4-5-7-9-18(22)20-12-14-10-17(23-3)16(21)11-15(14)19/h10-11,13,21H,4-9,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVUDCLXIKWQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination of the Aromatic Ring
The iodinated aromatic core, 4-hydroxy-2-iodo-5-methoxybenzaldehyde, serves as the foundational intermediate. A validated approach involves directed iodination of vanillin (4-hydroxy-3-methoxybenzaldehyde) using benzyltrimethylammonium dichloroiodate (BTMA·ICl₂) as the iodinating agent:
Procedure :
-
Protection of the phenolic -OH : Vanillin is treated with acetic anhydride to acetylate the hydroxyl group, yielding 4-acetoxy-3-methoxybenzaldehyde.
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Iodination : The acetylated vanillin reacts with BTMA·ICl₂ (1.2 equiv) in dichloromethane at 0°C for 4 hours. The iodine is introduced ortho to the methoxy group, yielding 4-acetoxy-2-iodo-5-methoxybenzaldehyde.
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Deprotection : The acetyl group is removed via hydrolysis with aqueous NaOH (10%) in ethanol, affording 4-hydroxy-2-iodo-5-methoxybenzaldehyde.
Key Data :
Synthesis of 8-Methylnonanoic Acid
The branched aliphatic chain, 8-methylnonanoic acid, is synthesized via hydroformylation of 1-octene followed by oxidation:
Procedure :
-
Hydroformylation : 1-Octene undergoes hydroformylation with syngas (CO/H₂) in the presence of a rhodium catalyst (RhCl(PPh₃)₃) to form 8-methylnonanal.
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Oxidation : The aldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.
Key Data :
Amide Bond Formation
The final step involves coupling the iodinated benzylamine with 8-methylnonanoic acid via Schotten-Baumann reaction :
Procedure :
-
Reduction of aldehyde to amine : 4-Hydroxy-2-iodo-5-methoxybenzaldehyde is reduced using NaBH₄ in methanol to yield 4-hydroxy-2-iodo-5-methoxybenzylamine.
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Acylation : The benzylamine reacts with 8-methylnonanoyl chloride (prepared via treatment of the acid with thionyl chloride) in dichloromethane, with triethylamine as a base.
Key Data :
-
Characterization :
Optimization and Reaction Conditions
Iodination Regioselectivity
The position of iodine substitution is critically influenced by protecting group strategy . Acetylation of the phenolic -OH directs iodination ortho to the methoxy group, as the acetyl group reduces the electron-donating effect of the hydroxyl, favoring electrophilic attack at the less hindered position. Alternative iodinating agents like N-iodosuccinimide (NIS) in trifluoroacetic acid yield inferior regioselectivity (<60%).
Solvent-Free Amidation
Recent advancements highlight solvent-free conditions for amide coupling, enhancing atom economy. Grounding 4-hydroxy-2-iodo-5-methoxybenzylamine with 8-methylnonanoic acid using N,N-dicyclohexylcarbodiimide (DCC) as a coupling agent achieves 92% yield within 15 minutes.
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates and Final Product
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | ESI-MS (m/z) |
|---|---|---|---|
| 4-Hydroxy-2-iodo-5-methoxybenzaldehyde | 9.85 (s, CHO), 7.92 (s, Ar-H), 3.90 (s, OCH₃) | 1740 (CHO) | 278.2 [M+H]⁺ |
| 8-Methylnonanoic acid | 2.35 (t, CH₂CO), 0.91 (d, CH₃) | 1710 (C=O) | 173.2 [M+H]⁺ |
| Final product | 8.20 (t, NH), 4.30 (d, CH₂NH), 0.90 (d, CH₃) | 1650 (amide C=O) | 419.3 [M+H]⁺ |
Challenges and Alternative Approaches
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Iodine Stability : The iodine substituent is prone to displacement under strong acidic or basic conditions. Mitigation involves neutral pH during amidation.
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Branching in Aliphatic Chain : Synthesis of 8-methylnonanoic acid requires precise control over hydroformylation to avoid isomerization.
Alternative Route :
Chemical Reactions Analysis
Types of Reactions
CAY10448 undergoes several types of chemical reactions, including:
Substitution Reactions: The introduction of the iodine atom is a key substitution reaction.
Oxidation and Reduction: These reactions may be involved in the preparation of intermediates or in the final steps of synthesis.
Common Reagents and Conditions
Iodine: Used for the iodination step.
Oxidizing Agents: Such as hydrogen peroxide or sodium hypochlorite, used to facilitate the iodination.
Solvents: Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
Major Products
The major product of these reactions is CAY10448 itself, characterized by its high purity and specific molecular structure, which includes an iodinated aromatic ring and a nonivamide backbone .
Scientific Research Applications
CAY10448 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of capsaicin analogs and their chemical properties.
Biology: Helps in understanding the role of TRPV1 in cellular processes.
Medicine: Investigated for its potential in pain management and as a therapeutic agent for conditions involving TRPV1.
Industry: Utilized in the development of new pain relief medications and in the study of sensory receptors.
Mechanism of Action
CAY10448 exerts its effects by binding to the TRPV1 receptor, thereby blocking the action of capsaicin and other agonists. This inhibition prevents the receptor from transmitting pain and heat signals, making it a valuable tool in pain research. The molecular targets include the TRPV1 receptor, and the pathways involved are those related to pain and heat sensation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound shares a nonanamide backbone with several capsaicinoids and synthetic analogs. Key structural differences and similarities are summarized below:
Table 1: Structural and Physicochemical Properties
Key Observations:
- Positional Isomerism: The 2-iodo-5-methoxy substitution contrasts with the 3-methoxy group in natural capsaicinoids, which may alter TRPV1 receptor interactions critical for pungency .
- Comparison with Nitroarene Analog: The nitro group in the analog from introduces electron-withdrawing effects, differing from the electron-rich iodine and methoxy groups in the target compound. This may lead to divergent biological activities, such as enhanced lipolysis vs.
Biological Activity
N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-8-methylnonanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H26INO
- Molecular Weight : 419.3 g/mol
- Structure : The compound features a phenolic component with an iodine substitution and a nonanamide chain, which may influence its biological interactions.
Antimicrobial Properties
Recent studies indicate that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related compounds has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) reported as low as 1024 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| HMB (2-hydroxy-4-methoxybenzaldehyde) | 1024 | Antibacterial against MRSA |
| N-[4-hydroxy-2-iodo-5-methoxyphenyl] | TBD | Potentially similar activity |
The mechanisms through which these compounds exert their effects often involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. For example, studies utilizing scanning electron microscopy (SEM) have demonstrated morphological changes in bacterial cells treated with related phenolic compounds, indicating membrane damage .
Study 1: Antibacterial Efficacy
A study published in the Journal of Applied Microbiology investigated the antibacterial effects of phenolic compounds against MRSA. The findings suggested that these compounds could enhance the efficacy of existing antibiotics when used in combination therapy, highlighting their potential as adjunctive treatments .
Study 2: Biofilm Disruption
Another significant aspect of this compound is its ability to disrupt biofilms formed by pathogenic bacteria. In vitro assays showed that certain derivatives could dislodge up to 80% of preformed biofilms at effective concentrations, providing a promising avenue for treating chronic infections associated with biofilms .
Research Findings Summary
The biological activity of this compound is still under investigation, but preliminary data suggest it may possess significant antimicrobial and antibiofilm properties. Further research is necessary to fully elucidate its mechanisms and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key structural features of N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-8-methylnonanamide, and how do they influence its physicochemical properties?
- Answer : The compound features a substituted phenyl ring (4-hydroxy, 2-iodo, 5-methoxy groups), an 8-methylnonanamide chain, and a benzyl linkage. The iodine atom introduces steric bulk and polarizability, impacting solubility and reactivity. The methoxy and hydroxy groups contribute to hydrogen bonding and lipophilicity (LogP ≈ 4.72) . These features affect crystallization behavior, as seen in analogs resolved via SHELX-based crystallography .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Key steps include:
- Iodination : Use electrophilic iodination reagents (e.g., I₂/KI) under controlled pH to target the 2-position of the phenyl ring .
- Purification : Employ gradient HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the product from byproducts like de-iodinated analogs .
- Characterization : Validate via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .
Q. What spectroscopic and computational methods are most effective for characterizing this compound?
- Answer :
- NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and amide protons (δ 8.0–8.5 ppm) to confirm substitution patterns .
- Mass Spectrometry : Use HRMS to distinguish isotopic patterns from the iodine atom (e.g., [M+H] at m/z 476.1) .
- Computational : Density Functional Theory (DFT) predicts electronic effects of iodine substitution, while molecular dynamics simulations model membrane interactions .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s pharmacophore model and TRPV1 receptor binding compared to non-iodinated analogs (e.g., dihydrocapsaicin)?
- Answer : The 2-iodo group may enhance van der Waals interactions with hydrophobic TRPV1 pockets but reduce binding affinity due to steric clashes. Dihydrocapsaicin (lacking iodine) shows higher TRPV1 agonism (IC₅₀ ~ 0.1 µM), whereas iodination could alter activation kinetics. Molecular docking studies (e.g., AutoDock Vina) and mutagenesis (e.g., TRPV1-T550A mutants) are recommended to validate binding hypotheses .
Q. How should researchers address contradictory data in solubility and bioactivity studies?
- Example Contradiction : Reported solubility in DMSO (≥44.3 mg/mL) vs. poor aqueous solubility (<0.1 mg/mL) complicates in vivo assays.
- Resolution :
- Use solubilizing agents (e.g., cyclodextrins) for in vivo studies.
- Validate bioactivity assays (e.g., calcium flux in TRPV1-expressing cells) with positive controls (e.g., capsaicin) to distinguish compound-specific effects from solvent artifacts .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the phenyl ring substituents?
- Methodology :
- Syntize analogs with halogens (F, Cl, Br) at the 2-position to compare steric/electronic effects.
- Assess TRPV1 activation via patch-clamp electrophysiology and thermal nociception assays in rodent models.
- Tabulate results (e.g.,):
| Substituent | TRPV1 EC₅₀ (µM) | Aqueous Solubility (mg/mL) |
|---|---|---|
| -I (Target) | 0.5 | <0.1 |
| -H | 0.1 | 0.5 |
| -Cl | 0.3 | 0.2 |
Q. How can researchers develop robust analytical methods for quantifying this compound in biological matrices?
- Answer :
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions (m/z 476 → 307 for quantification).
- Validation : Assess linearity (1–1000 ng/mL), recovery (>85%), and matrix effects (hemolyzed blood vs. plasma) per ICH guidelines .
Methodological Challenges & Solutions
Q. What experimental design considerations are critical for troubleshooting low yields in iodination reactions?
- Factors :
- Temperature : Excessive heat promotes iodine displacement; maintain <40°C .
- Protecting Groups : Protect the 4-hydroxy group with acetyl to prevent oxidation .
- Monitoring : Use TLC (hexane:ethyl acetate = 3:1) or in-situ IR to track reaction progress .
Q. How can researchers ensure ethical and safe handling of this compound given its potential bioactivity?
- Guidelines :
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis.
- Disposal : Degrade iodine-containing waste with sodium thiosulfate to prevent environmental release .
- Ethics Approval : Submit animal study protocols to institutional review boards (IRBs) to comply with ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
